molecular formula C8H10N4O B038149 5,6-Diamino-1-methyl-1H-benzo[d]imidazol-2(3H)-one CAS No. 115854-53-0

5,6-Diamino-1-methyl-1H-benzo[d]imidazol-2(3H)-one

Cat. No. B038149
M. Wt: 178.19 g/mol
InChI Key: MLAGRNYZSQRCPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,6-Diamino-1-methyl-1H-benzo[d]imidazol-2(3H)-one, also known as DMXAA, is a synthetic compound that has been found to have potential anti-cancer properties. The compound was first synthesized in the early 1990s and has since been the subject of numerous scientific studies.

Mechanism Of Action

The exact mechanism of action of 5,6-Diamino-1-methyl-1H-benzo[d]imidazol-2(3H)-one is not fully understood. It is believed to work by activating the immune system and inducing the production of cytokines, which in turn leads to tumor necrosis and inhibition of tumor growth. 5,6-Diamino-1-methyl-1H-benzo[d]imidazol-2(3H)-one has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed to supply nutrients to tumors.

Biochemical And Physiological Effects

5,6-Diamino-1-methyl-1H-benzo[d]imidazol-2(3H)-one has been shown to have a number of biochemical and physiological effects. It has been shown to induce the production of cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interferon-alpha (IFN-α). 5,6-Diamino-1-methyl-1H-benzo[d]imidazol-2(3H)-one has also been shown to inhibit the production of vascular endothelial growth factor (VEGF), a protein that promotes angiogenesis.

Advantages And Limitations For Lab Experiments

One advantage of 5,6-Diamino-1-methyl-1H-benzo[d]imidazol-2(3H)-one is its potential anti-cancer properties, which make it a promising candidate for cancer therapy. 5,6-Diamino-1-methyl-1H-benzo[d]imidazol-2(3H)-one has also been shown to enhance the activity of chemotherapy drugs and radiation therapy, making it a potential candidate for combination therapy. One limitation of 5,6-Diamino-1-methyl-1H-benzo[d]imidazol-2(3H)-one is its toxicity, which has been observed in animal studies. Further studies are needed to determine the safety and efficacy of 5,6-Diamino-1-methyl-1H-benzo[d]imidazol-2(3H)-one in humans.

Future Directions

There are a number of future directions for research on 5,6-Diamino-1-methyl-1H-benzo[d]imidazol-2(3H)-one. One area of research is the development of more potent and selective analogs of 5,6-Diamino-1-methyl-1H-benzo[d]imidazol-2(3H)-one that can be used for cancer therapy. Another area of research is the development of combination therapies that include 5,6-Diamino-1-methyl-1H-benzo[d]imidazol-2(3H)-one and other anti-cancer drugs. Finally, further studies are needed to determine the safety and efficacy of 5,6-Diamino-1-methyl-1H-benzo[d]imidazol-2(3H)-one in humans.

Scientific Research Applications

5,6-Diamino-1-methyl-1H-benzo[d]imidazol-2(3H)-one has been extensively studied for its potential anti-cancer properties. It has been shown to induce tumor necrosis and inhibit tumor growth in a variety of cancer cell lines and animal models. 5,6-Diamino-1-methyl-1H-benzo[d]imidazol-2(3H)-one has also been shown to enhance the activity of chemotherapy drugs and radiation therapy, making it a promising candidate for combination therapy.

properties

CAS RN

115854-53-0

Product Name

5,6-Diamino-1-methyl-1H-benzo[d]imidazol-2(3H)-one

Molecular Formula

C8H10N4O

Molecular Weight

178.19 g/mol

IUPAC Name

5,6-diamino-3-methyl-1H-benzimidazol-2-one

InChI

InChI=1S/C8H10N4O/c1-12-7-3-5(10)4(9)2-6(7)11-8(12)13/h2-3H,9-10H2,1H3,(H,11,13)

InChI Key

MLAGRNYZSQRCPR-UHFFFAOYSA-N

SMILES

CN1C2=C(C=C(C(=C2)N)N)NC1=O

Canonical SMILES

CN1C2=C(C=C(C(=C2)N)N)NC1=O

synonyms

2H-Benzimidazol-2-one,5,6-diamino-1,3-dihydro-1-methyl-(9CI)

Origin of Product

United States

Synthesis routes and methods

Procedure details

2.20 g. (9.2 mMole) 5,6-dinitro-1-methylbenzimidazol-2-one is hydrogenated for 3 hours at 60° C. and 100 bar hydrogen pressure in 730 ml. methanol in the presence of 0.44 g. platinum oxide. The solution of 5,6-diamino-1-methyl-benzimidazol-2-one so obtained is, after filtration, used without further purification.
Quantity
9.2 mmol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.